molecular formula C13H20BNO4 B2821405 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid CAS No. 477312-91-7

3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid

Cat. No.: B2821405
CAS No.: 477312-91-7
M. Wt: 265.12
InChI Key: MMNFWTJSRQPICN-VIFPVBQESA-N
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Description

3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an (S)-1-(N-BOC-Amino)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield a phenol derivative, while reduction with LiAlH4 would produce a borane derivative.

Scientific Research Applications

3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative without the N-BOC-Aminoethyl group.

    4-(N-BOC-Amino)phenylboronic Acid: Similar structure but with the N-BOC-Amino group directly attached to the phenyl ring.

    3-[(S)-1-Aminoethyl]phenylboronic Acid: Similar structure but without the BOC protection on the amino group.

Uniqueness

3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid is unique due to the presence of the N-BOC-Aminoethyl group, which provides additional functionality and protection for the amino group. This makes it particularly useful in synthetic chemistry, where selective protection and deprotection of functional groups are crucial.

Properties

IUPAC Name

[3-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-9(15-12(16)19-13(2,3)4)10-6-5-7-11(8-10)14(17)18/h5-9,17-18H,1-4H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNFWTJSRQPICN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC(=CC=C1)[C@H](C)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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